N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-glutamic acid
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Overview
Description
2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID is a complex organic compound characterized by its unique structure, which includes a chromenyl group, an acetamido group, and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID typically involves multiple steps, starting with the preparation of the chromenyl derivative. The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID undergoes various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromenyl group can yield dihydro derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted acetamido compounds .
Scientific Research Applications
2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenyl group can bind to active sites of enzymes, inhibiting their activity, while the acetamido group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
- Diethyl 2,2′-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
- 2-(5-hydroxy-2,2-dimethyl-4-oxo-chroman-7-yl)oxyacetic acid
Uniqueness
2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H21NO8 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21NO8/c1-2-3-11-8-18(24)28-15-9-12(4-5-13(11)15)27-10-16(21)20-14(19(25)26)6-7-17(22)23/h4-5,8-9,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)(H,25,26)/t14-/m0/s1 |
InChI Key |
NKGIOIAWDVADBI-AWEZNQCLSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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